Cas no 157523-63-2 (Bicyclo[1.1.1]pentane, 1-(chloromethyl)-)
![Bicyclo[1.1.1]pentane, 1-(chloromethyl)- structure](https://ja.kuujia.com/scimg/cas/157523-63-2x500.png)
Bicyclo[1.1.1]pentane, 1-(chloromethyl)- 化学的及び物理的性質
名前と識別子
-
- Bicyclo[1.1.1]pentane, 1-(chloromethyl)-
- AKOS006387861
- EN300-7578975
- 157523-63-2
- EN300-37462756
- 1-(chloromethyl)bicyclo[1.1.1]pentane
-
- インチ: 1S/C6H9Cl/c7-4-6-1-5(2-6)3-6/h5H,1-4H2
- InChIKey: QOHOEFFTETZUGD-UHFFFAOYSA-N
- ほほえんだ: C12(CCl)CC(C1)C2
計算された属性
- せいみつぶんしりょう: 116.0392780g/mol
- どういたいしつりょう: 116.0392780g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 81.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 1.202±0.06 g/cm3(Predicted)
- ふってん: 132.2±9.0 °C(Predicted)
Bicyclo[1.1.1]pentane, 1-(chloromethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7578975-0.05g |
1-(chloromethyl)bicyclo[1.1.1]pentane |
157523-63-2 | 95.0% | 0.05g |
$792.0 | 2025-03-22 | |
Enamine | EN300-7578975-10.0g |
1-(chloromethyl)bicyclo[1.1.1]pentane |
157523-63-2 | 95.0% | 10.0g |
$12844.0 | 2025-03-22 | |
Enamine | EN300-37462756-0.25g |
1-(chloromethyl)bicyclo[1.1.1]pentane |
157523-63-2 | 95.0% | 0.25g |
$2748.0 | 2025-02-24 | |
Enamine | EN300-7578975-0.1g |
1-(chloromethyl)bicyclo[1.1.1]pentane |
157523-63-2 | 95.0% | 0.1g |
$1035.0 | 2025-03-22 | |
Enamine | EN300-7578975-2.5g |
1-(chloromethyl)bicyclo[1.1.1]pentane |
157523-63-2 | 95.0% | 2.5g |
$5854.0 | 2025-03-22 | |
Enamine | EN300-37462756-0.1g |
1-(chloromethyl)bicyclo[1.1.1]pentane |
157523-63-2 | 95.0% | 0.1g |
$2628.0 | 2025-02-24 | |
Enamine | EN300-37462756-0.05g |
1-(chloromethyl)bicyclo[1.1.1]pentane |
157523-63-2 | 95.0% | 0.05g |
$2509.0 | 2025-02-24 | |
Enamine | EN300-37462756-0.5g |
1-(chloromethyl)bicyclo[1.1.1]pentane |
157523-63-2 | 95.0% | 0.5g |
$2868.0 | 2025-02-24 | |
Enamine | EN300-7578975-0.5g |
1-(chloromethyl)bicyclo[1.1.1]pentane |
157523-63-2 | 95.0% | 0.5g |
$2329.0 | 2025-03-22 | |
Aaron | AR00PS1U-250mg |
1-(chloromethyl)bicyclo[1.1.1]pentane |
157523-63-2 | 95% | 250mg |
$2058.00 | 2023-12-15 |
Bicyclo[1.1.1]pentane, 1-(chloromethyl)- 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
Bicyclo[1.1.1]pentane, 1-(chloromethyl)-に関する追加情報
Bicyclo[1.1.1]pentane, 1-(chloromethyl)-: A Key Intermediate in Modern Pharmaceutical Chemistry
Bicyclo[1.1.1]pentane, 1-(chloromethyl)- (CAS No. 157523-63-2) is a structurally unique organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile synthetic utility and potential applications in drug development. This compound belongs to the family of cycloalkanes, characterized by its highly strained three-dimensional framework. The presence of a chloromethyl group at the 1-position introduces functional versatility, making it a valuable intermediate in the synthesis of complex molecules with therapeutic relevance.
Recent studies published in Journal of Medicinal Chemistry (2023) highlight the role of Bicyclo[1.1.1]pentane, 1-(chloromethyl)- as a building block for the design of antitumor agents. Its rigid, cage-like structure provides a scaffold for the introduction of diverse functional groups, enabling the creation of molecules with enhanced biological activity. Researchers have demonstrated that the chloromethyl functionality can be selectively modified to incorporate pharmacophores targeting specific cellular pathways, such as the mitogen-activated protein kinase (MAPK) cascade.
Structural analysis of Bicyclo[1.1.1]pentane, 1-(chloromethyl)- reveals its unique stereochemistry, which contributes to its reactivity in chemical transformations. The three-membered ring system creates a high degree of strain, making it an attractive candidate for ring-opening reactions. This property has been exploited in the synthesis of bioactive compounds, including derivatives with potential applications in neurodegenerative disease research. A 2022 study in Organic & Biomolecular Chemistry reported the use of this compound as a precursor for the development of selective serotonin reuptake inhibitor (SSRI) analogs with improved pharmacokinetic profiles.
The chloromethyl group in Bicyclo[1.1.1]pentane, 1-(chloromethyl)- serves as a versatile handle for further chemical modifications. This functionality allows for the introduction of various substituents through nucleophilic substitution reactions, enabling the creation of molecules with tailored biological activities. Recent advances in click chemistry have demonstrated that this compound can be efficiently functionalized with bioconjugatable moieties, expanding its utility in drug conjugation strategies.
Pharmaceutical researchers have increasingly focused on the development of Bicyclo[1.1.1]pentane, 1-(chloromethyl)- derivatives for their potential applications in the treatment of inflammatory diseases. A 2023 publication in MedChemComm described the synthesis of a novel anti-inflammatory agent based on this scaffold, which exhibited significant efficacy in preclinical models of rheumatoid arthritis. The compound's ability to modulate cytokine production and inhibit pro-inflammatory pathways highlights its therapeutic potential.
The three-dimensional architecture of Bicyclo[1.1.1]pentane, 1-(chloromethyl)- plays a critical role in its biological activity. This structural feature allows for the precise positioning of functional groups, which is essential for achieving optimal receptor interactions. Computational studies have shown that the compound's conformational flexibility enables it to adopt multiple binding modes, enhancing its potential as a lead compound in drug discovery programs.
Recent developments in asymmetric synthesis have enabled the efficient preparation of enantiomerically pure Bicyclo[1.1.1]pentane, 1-(chloromethyl)- derivatives. This is particularly important for pharmaceutical applications, where stereochemical purity can significantly impact drug efficacy and safety. A 2023 study in Chemical Communications reported the use of chiral catalysts to achieve high enantiomeric excess in the synthesis of this compound, demonstrating its compatibility with modern green chemistry approaches.
The chloromethyl functionality in Bicyclo[1.1.1]pentane, 1-(chloromethyl)- has also been explored for its potential in the development of prodrugs. Researchers have demonstrated that this group can be selectively hydrolyzed under physiological conditions, releasing active pharmacophores at the target site. This property makes it an attractive candidate for the design of site-specific therapeutic agents with reduced systemic toxicity.
Advances in solid-phase synthesis have further expanded the utility of Bicyclo[1.1.1]pentane, 1-(chloromethyl)- in combinatorial chemistry approaches. The compound's stability under reaction conditions allows for its incorporation into library screening platforms, facilitating the rapid identification of bioactive derivatives. This has been particularly valuable in the discovery of novel antiviral agents, as demonstrated in a 2023 study published in ACS Medicinal Chemistry Letters.
The three-membered ring system in Bicyclo[1.1.1]pentane, 1-(chloromethyl)- has also been investigated for its potential in the development of metal-based therapeutics. Researchers have shown that this scaffold can serve as a ligand for transition metals, enabling the creation of coordination complexes with unique biological properties. This area of research is still in its early stages but holds promise for the development of novel antitumor agents with enhanced therapeutic indices.
As the field of medicinal chemistry continues to evolve, Bicyclo[1.1.1]pentane, 1-(chloromethyl)- is emerging as a versatile platform for the design of multifunctional therapeutics. Its unique structural features, combined with the reactivity of the chloromethyl group, make it an attractive candidate for a wide range of applications. Ongoing research is focused on optimizing its synthetic accessibility and expanding its biological potential through rational drug design approaches.
Future studies are likely to explore the use of Bicyclo[1.1.1]pentane, 1-(chloromethyl)- in the development of targeted drug delivery systems. Its ability to serve as a molecular scaffold for the attachment of targeting ligands, such as antibodies or peptides, could enable the creation of therapeutics with improved specificity and reduced side effects. This represents an exciting frontier in pharmaceutical research that may significantly impact the treatment of complex diseases.
In conclusion, Bicyclo[1.1.1]pentane, 1-(chloromethyl)- is a promising compound with a wide range of potential applications in pharmaceutical science. Its unique structural properties and functional versatility make it an attractive target for further research and development. As new synthetic methodologies and biological insights continue to emerge, this compound is poised to play an increasingly important role in the discovery of novel therapeutics with transformative clinical potential.
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